6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a bromine atom, a piperidinyl group, and a benzoisoquinoline core, making it a unique structure for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as amines or alkyl groups, in place of the bromine atom.
Scientific Research Applications
6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a modulator of cereblon protein activity, which is implicated in various diseases, including cancer.
Biology: It can be used to investigate protein-protein interactions and cellular pathways involving cereblon and related proteins.
Materials Science: The unique structure of the compound makes it a candidate for developing new materials with specific electronic or optical properties.
Industry: It may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as the cereblon protein. By binding to cereblon, the compound can modulate its activity, leading to downstream effects on cellular processes. This modulation can result in the degradation of specific proteins, such as GSPT1, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Substituted N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide analogs: These compounds also modulate cereblon activity and have similar structural features.
6-bromo-2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-4-carboxylic acid: This compound shares the piperidinyl and benzoisoquinoline core but differs in the functional groups attached.
Uniqueness
6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific combination of functional groups and its ability to modulate cereblon activity selectively. This selectivity makes it a valuable tool for studying protein degradation pathways and developing targeted therapies.
Properties
Molecular Formula |
C17H11BrN2O4 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
6-bromo-2-(2,6-dioxopiperidin-3-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H11BrN2O4/c18-11-5-4-10-14-8(11)2-1-3-9(14)16(23)20(17(10)24)12-6-7-13(21)19-15(12)22/h1-5,12H,6-7H2,(H,19,21,22) |
InChI Key |
IJUYUNFLVOMPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
Origin of Product |
United States |
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